- Synthesis of 1,4- and 1,4,4-substituted piperidines for the inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in miceARKIVOC (Gainesville, 2019, (3), 1-18,
Cas no 91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate)
91419-52-2 structure
tert-butyl 4-cyanopiperidine-1-carboxylate
tert-butyl 4-cyanopiperidine-1-carboxylate Properties
Names and Identifiers
-
- 1-Boc-4-Cyanopiperidine
- N-BOC-4-CYANO-PIPERIDINE
- TERT-BUTYL 4-CYANOPIPERIDINE-1-CARBOXYLATE
- 1-N-BOC-4-CYANO-PIPERIDINE
- 1-N-BOC-PIPERIDINE-4-CARBONITRILE
- 4-CYANO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 4-CYANOPIPERIDINE, N-BOC PROTECTED
- 1-Piperidinecarboxylic acid, 4-cyano-, 1,1-dimethylethyl ester
- 1-tert-Butoxycarbonyl-4-cyanopiperidine
- N-Boc-piperidine-4-carbonitrile
- 1-Boc-4-cyapiperidine
- 1-N-Boc-4-cyanopiperidine
- MDL number MFCD,N-Boc-piperidine-4-carbonitrile
- N-BOC-4-cyanopiperidine
- tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
- 1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate
- 4-Cyano-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
- 1-Boc-4-piperidinecarbonitrile
- 1-tert-Butoxycarbonyl-4-piperidinecarbonitrile
- tert-Butyl 4-Cyano-1-piperidinecarboxylate
- 4-Cyano-1-piperidinecarboxylic Acid tert-Butyl Ester
- 4-CYANO-1-PIPERIDINE
- 1-(tert-Butoxycarbonyl)-4-cyanopiperidine
- 1-(tert-Butoxycarbonyl)piperidine-4-carbonitrile
- 4-Cyanopiperidine-1-carboxylic acid tert-butyl ester
- N-Boc-4-cyanopiperidine
- N-tert-Butoxycarbonyl-4-cyanopiperidine
- N-tert-Butoxycarbonyl-4-piperidinecarbonitrile
- tert-Butyl 4-cyanopiperidine-1-carboxylate
- DB-013820
- AC-1039
- PB12957
- BCP22787
- N-Boc 4-cyanopiperidine
- SCHEMBL311155
- 1-tert-butyloxycarbonyl-4-cyanopiperidine
- N-Boc-4-cyanopiperidine;1-Boc-4-cyanopiperidine
- J-524698
- 1-N-Boc-4-Cyano Piperidine
- F1915-8765
- AKOS005137876
- B66757
- 91419-52-2
- 4-Cyanopiperidine-1-carboxylic acid t-butyl ester
- ZX6CEW6MVB
- AS-5646
- Z409418784
- DTXSID10363890
- CS-D0644
- 1-(t-Butoxycarbonyl)-4-cyanopiperidine
- BCP9000046
- 4-cyanopiperidin-1-carboxylic acid tert-butyl ester
- 4-cyano-1-t-butoxycarbonylpiperidine
- 1-BOC-4-cyano-piperidine
- EN300-40306
- MFCD01861223
- B3962
- 4-cyano-1-boc piperidine
- SY002521
- UQADQTBQNVARAP-UHFFFAOYSA-N
- N-Boc-piperidine-4-carbonitrile, 97%
- +Expand
-
- MFCD01861223
- UQADQTBQNVARAP-UHFFFAOYSA-N
- 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3
- N#CC1CCN(C(OC(C)(C)C)=O)CC1
Computed Properties
- 210.136828g/mol
- 0
- 1.3
- 0
- 3
- 2
- 210.136828g/mol
- 210.136828g/mol
- 53.3Ų
- 15
- 277
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 0
Experimental Properties
- 2.09498
- 53.33000
- 1.488
- 325.3±35.0 °C at 760 mmHg
- 60.0 to 64.0 deg-C
- 150.5℃
- White to Yellow Solid
- Not determined
- 1.07
tert-butyl 4-cyanopiperidine-1-carboxylate Security Information
- GHS07 GHS09
- 3
- 6.1
- S36-S36/37/39
- III
- R20/21/22
- Xn N
- 3439
- H302,H319,H400
- P273,P305+P351+P338
- dangerous
- 0-10°C
- III
- 22-36-50
- Warning
- 6.1
tert-butyl 4-cyanopiperidine-1-carboxylate Customs Data
- 2933399090
-
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 4-cyanopiperidine-1-carboxylate Price
tert-butyl 4-cyanopiperidine-1-carboxylate Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 15 min, 0 °C; 12 h, 25 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Reference
- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-ESynthesis, 2015, 47(23), 3758-3766,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: (SP-4-2)-(1,2-Ethanediamine-κN1,κN2)bis(nitrato-κO)palladium Solvents: Acetonitrile-d3 ; 16 h, 60 °C
Reference
- Conversion of aldoximes into nitriles and amides under mild conditionsOrganic & Biomolecular Chemistry, 2013, 11(15), 2466-2472,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Triethylamine , Ethanaminium, N-(difluoro-λ4-sulfanylidene)-N-ethyl-, tetrafluoroborate(1-) (1:1… Solvents: Ethyl acetate ; 2 min, rt; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Reference
- Synthesis of Nitriles from Aldoximes and Primary Amides Using XtalFluor-ESynthesis, 2015, 47(23), 3758-3766,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; 0 °C
Reference
- Synthesis of 7-(4-piperidyl)[1,6]naphthyridin-5-one and 3-(4-piperidyl)isoquinolin-1-oneChemistry of Heterocyclic Compounds (New York, 2009, 45(12), 1503-1507,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium carbonate , Diphenyliodonium hexafluorophosphate Catalysts: Cuprous iodide , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethyl sulfoxide ; 2 min; 2 h, rt
Reference
- The Merger of Aryl Radical-Mediated Halogen-Atom Transfer (XAT) and Copper Catalysis for the Modular Cross-Coupling-Type Functionalization of Alkyl IodidesACS Catalysis, 2023, 13(7), 4985-4991,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: 1,4-Dioxane ; 0 °C; overnight, rt
Reference
- Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Dimethyl sulfoxide Solvents: Dimethyl sulfoxide ; 1 - 2 h, 70 °C
Reference
- A practical and cost-efficient, one-pot conversion of aldehydes into nitriles mediated by "activated DMSO"Synlett, 2011, (15), 2223-2227,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Momentary click nitrile synthesis enabled by an aminoazanium reagentOrganic Chemistry Frontiers, 2022, 9(13), 3420-3427,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Tetrabutylammonium iodide , 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel chloride hexahydrate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Acetonitrile ; 10 h, 100 °C
Reference
- Nickel-Catalyzed Cyanation of Unactivated Alkyl Sulfonates with Zn(CN)2Organic Letters, 2020, 22(20), 7842-7847,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt
Reference
- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room TemperatureJournal of the American Chemical Society, 2015, 137(43), 13902-13907,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Cuprous iodide , Gold trichloride ; 0.1 MPa, rt; 24 h, 0.4 MPa, rt
Reference
- Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room TemperatureChemSusChem, 2022, 15(4),,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Cuprous iodide Solvents: Acetonitrile ; 24 h, rt
Reference
- Photoinduced, Copper-Catalyzed Carbon-Carbon Bond Formation with Alkyl Electrophiles: Cyanation of Unactivated Secondary Alkyl Chlorides at Room TemperatureJournal of the American Chemical Society, 2015, 137(43), 13902-13907,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic anhydride
1.2 Reagents: Trifluoroacetic anhydride
Reference
- Studies on new platelet aggregation inhibitors 1. Synthesis of 7-nitro-3,4-dihydroquinolin-2(1H)-one derivativesChemical & Pharmaceutical Bulletin, 2001, 49(7), 822-829,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dimethylformamide ; 18 h, 30 - 35 °C
Reference
- Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox CatalystsJournal of Organic Chemistry, 2016, 81(16), 7308-7313,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Dichloromethane , Water ; 24 h, rt
Reference
- Deboronative cyanation of potassium alkyltrifluoroborates via photoredox catalysisChemical Communications (Cambridge, 2016, 52(41), 6793-6796,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Ammonium bicarbonate , Di-tert-butyl dicarbonate Catalysts: Pyridine Solvents: 1,4-Dioxane ; 23 h, 20 °C
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
1.2 Reagents: Water
1.3 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 min, 0 °C; 0 °C → 23 °C; 5 h, 23 °C
1.5 Reagents: Water
Reference
- Palladium-Catalyzed α,β-Dehydrogenation of Esters and NitrilesJournal of the American Chemical Society, 2015, 137(18), 5875-5878,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Diethylzinc , Zinc bromide Catalysts: Nickel dichloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide , Hexane ; 30 min, rt
1.2 16 h, 80 °C
1.2 16 h, 80 °C
Reference
- Nickel-Catalyzed Deaminative Cyanation: Nitriles and One-Carbon Homologation from Alkyl AminesOrganic Letters, 2021, 23(16), 6242-6245,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Riboflavin, 2′,3′,4′,5′-tetraacetate Solvents: Acetonitrile ; 10 min, rt; 12 h, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Triethylamine , Sodium hydroxide Solvents: Water ; 15 min, rt
1.3 Solvents: Ethyl acetate ; 15 min, rt
Reference
- Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin PhotocatalysisOrganic Letters, 2019, 21(5), 1368-1373,
tert-butyl 4-cyanopiperidine-1-carboxylate Raw materials
- Tetrabutylammonium bromide
- tert-Butyl 4-formylpiperidine-1-carboxylate
- tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate
- potassium {1-[(tert-butoxy)carbonyl]piperidin-4-yl}trifluoroboranuide
- Borate(1-),tetrafluoro-
- Tert-butyl 4-chloropiperidine-1-carboxylate
- N-Boc-4-bromopiperidine
- 1,1-Dimethylethyl Ester 4-(Hydroxyimino)methyl-1-piperidinecarboxylic Acid
- p-Toluenesulfonyl cyanide
- Di-tert-butyl dicarbonate
- Tert-butyl 4-iodopiperidine-1-carboxylate
- piperidine-4-carboxamide
- Piperidine-4-carbonitrile
- 2-methylpropyl chloroformate
- Cyanide
- trimethylsilanecarbonitrile
- Boc-Inp-OH
- Tert-butyl 4-carbamoylpiperidine-1-carboxylate
tert-butyl 4-cyanopiperidine-1-carboxylate Preparation Products
tert-butyl 4-cyanopiperidine-1-carboxylate Suppliers
SHANGHAI CHIRAL CHEMICALS INC.
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(CAS:91419-52-2)
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(CAS:91419-52-2)
ZHU YU WEI
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Shanghai Acmec Biochemical Co.,Ltd
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(CAS:91419-52-2)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91419-52-2)
TANG SI LEI
15026964105
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91419-52-2)
A LA DING
anhua.mao@aladdin-e.com
tert-butyl 4-cyanopiperidine-1-carboxylate Related Literature
-
Gaël Rouillé,Cornelia Jäger,Serge A. Krasnokutski,Melinda Krebsz,Thomas Henning Faraday Discuss., 2014,168, 449-460
-
Yuan Ma,Yilin Wang,Danni Chen,Ting Su,Qiang Chang,Wenhua Huang,Feng Lu J. Mater. Chem. B, 2023,11, 2989-3000
-
Xinzhen Zhao,Yongliang Chen,Huixia Xuan,Chunju He New J. Chem., 2016,40, 441-446
-
Jun Yang,Yan Li,Xin Zhang RSC Adv., 2020,10, 45059-45066
-
Robert S. Blake,Saleh A. Ouheda,Corey J. Evans,Paul S. Monks Analyst, 2016,141, 6564-6570
-
Abhishek Banerjee,Oindrila Deb,Kunjalata Majhi,R. Ganesan,Diptiman Sen,P. S. Anil Kumar Nanoscale, 2017,9, 6755-6764
-
Wee-Jun Ong,Jia-Jun Yeong,Lling-Lling Tan,Boon Tong Goh,Siek-Ting Yong,Siang-Piao Chai RSC Adv., 2014,4, 59676-59685
91419-52-2 (tert-butyl 4-cyanopiperidine-1-carboxylate) Related Products
- 91419-53-3(1-N-Boc-3-Cyanopiperidine)
- 476493-40-0(N-Boc-3-Cyanopyrrolidine)
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- 123387-50-8(1-Boc-4-Methylpiperidine)
- 5053-06-5(Fenspirid)
- 13734-36-6(Boc-sarcosine)
- 78-44-4(Carisoprodol)
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- 13726-69-7((2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid)
- 10314-98-4(1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate
99%
500g
211.0
atkchemica
(CAS:91419-52-2)tert-butyl 4-cyanopiperidine-1-carboxylate
95%+
1g/5g/10g/100g
discuss personally